N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with a unique structure that combines elements of quinoline and oxolane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the ethyl group and the oxolane moiety. The final step involves the formation of the ethanediamide linkage.
Preparation of Quinoline Derivative: The quinoline derivative can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aldehyde in the presence of a base.
Introduction of Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide and a suitable base.
Formation of Oxolane Moiety: The oxolane ring can be formed through a cyclization reaction involving a diol and an acid catalyst.
Formation of Ethanediamide Linkage: The final step involves the coupling of the quinoline derivative with the oxolane derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and oxolane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline and oxolane rings.
Reduction: Reduced forms of the quinoline and oxolane rings.
Substitution: Substituted quinoline and oxolane derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide
- N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(tetrahydrofuran-2-yl)methyl]ethanediamide
Uniqueness
N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its specific combination of quinoline and oxolane moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-23-11-3-5-16-13-15(7-8-18(16)23)9-10-21-19(24)20(25)22-14-17-6-4-12-26-17/h7-8,13,17H,2-6,9-12,14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYAGJUKXBPKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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